4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol
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Overview
Description
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is an organic compound that features a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents under controlled conditions. One common method involves the use of hydrogen fluoride and propionaldehyde to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.
Scientific Research Applications
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is unique due to its specific combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H9F3OS |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C8H9F3OS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7,12H,3-4H2 |
InChI Key |
CBUCBKSXCJQCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)CO |
Origin of Product |
United States |
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